molecular formula C14H17NO4S B2729053 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034398-51-9

2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2729053
CAS RN: 2034398-51-9
M. Wt: 295.35
InChI Key: NYYQDPWPCOVZPD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide, also known as EFTH, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. EFTH is a complex molecule that has unique properties and characteristics that make it an interesting subject for scientific study.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research in the field of organic synthesis demonstrates the versatility of compounds containing furan and thiophene moieties, such as 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide, in facilitating novel synthetic methodologies. For instance, the decarboxylative Claisen rearrangement of furan-2-ylmethyl and thien-2-ylmethyl derivatives results in 2,3-disubstituted heteroaromatic products, highlighting the compound's role in producing complex heteroaromatic structures (D. Craig et al., 2005). Furthermore, a study on the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives via a one-pot three-component synthesis emphasizes the environmental friendliness and straightforward protocol of this methodology (R. Raju et al., 2022).

Chemoselective Reactions and Mechanistic Insights

Investigations into chemoselective reactions reveal the strategic utilization of compounds with furan and thiophene groups in selective transformations. A study on the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide showcases the application of such compounds in achieving selective acetylation, pivotal for synthesizing intermediates of antimalarial drugs (Deepali B Magadum & G. Yadav, 2018).

Biological Activity and Pharmacological Potential

Research into the biological activities of furan and thiophene derivatives has led to discoveries of potential pharmacological applications. For example, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice point to the potential of these compounds in enhancing cognitive functions (Jiang Jing-ai, 2006).

Mechanistic and Structural Studies

Structural and mechanistic studies on compounds featuring furan and thiophene elements offer insights into the intricacies of chemical reactions and molecular interactions. The structural study on co-crystals and salts of quinoline derivatives with an amide bond, including compounds similar in structure to this compound, reveals the significance of molecular architecture in determining the properties and reactivities of these compounds (A. Karmakar et al., 2009).

properties

IUPAC Name

2-ethoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-10-14(17,11-5-3-7-19-11)12-6-4-8-20-12/h3-8,17H,2,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYQDPWPCOVZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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